

# Farrerol's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lineages

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Farrerol**

Cat. No.: **B1141493**

[Get Quote](#)

For Immediate Release

A comprehensive review of recent in-vitro studies reveals the multifaceted anticancer potential of **Farrerol**, a natural flavanone. This guide synthesizes experimental data to offer a comparative overview of its effects on various cancer cell lineages, providing researchers, scientists, and drug development professionals with objective data to inform future research and development.

**Farrerol** demonstrates significant inhibitory effects across a range of cancer types, including ovarian, lung, colorectal, and esophageal cancers. Its mechanisms of action are diverse, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

## Comparative Efficacy of Farrerol

The cytotoxic and anti-proliferative effects of **Farrerol** vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values and other quantitative measures.

| Cancer Cell Lineage          | Cell Line     | Key Effects                                                                 | IC50 Value (µM)                                                                      | Signaling Pathway(s) Implicated                    | Reference(s) |
|------------------------------|---------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------|--------------|
| Ovarian Cancer               | SKOV3         | Decreased cell viability, G2/M phase cell cycle arrest, Apoptosis induction | Not explicitly stated, but effects shown at 40, 80, and 160 µM                       | ERK/MAPK                                           | [1][2][3]    |
| Lung Adenocarcinoma          | Not specified | Reduced cell viability, G0/G1 phase cell cycle arrest, Apoptosis induction  | Not specified                                                                        | Mitochondrial Apoptosis Pathway                    | [4]          |
| Lung Squamous Cell Carcinoma | Calu-1        | Inhibition of migration and invasion (anti-metastatic)                      | Not specified for viability, effects on metastasis tested at non-toxic concentration | Epithelial-Mesenchymal Transition (EMT) regulation | [5]          |
| Colorectal Cancer            | HCT116        | Inhibition of proliferation and migration, G0/G1 phase cell cycle arrest    | 72.11 µM at 24h                                                                      | VEGF Signaling Pathway                             | [6]          |
| Colorectal Carcinoma         | DLD1, SW480   | Reduced cell viability, colony                                              | Effective concentration                                                              | PI3K/Akt/mT OR, STAT3                              | [7]          |

|                              |               |                                                                                          |                       |                                                                          |            |
|------------------------------|---------------|------------------------------------------------------------------------------------------|-----------------------|--------------------------------------------------------------------------|------------|
|                              |               | formation,<br>and invasion                                                               | s at 0.5 to 3.0<br>μM |                                                                          |            |
| Esophageal<br>Cancer         | EC109         | Reduced cell<br>viability, G2/M<br>phase cell<br>cycle arrest,<br>Apoptosis<br>induction | Not specified         | p-EGFR/p-<br>STAT3                                                       | [8]        |
| Gastric<br>Cancer            | SGC-7901      | Apoptosis<br>induction,<br>G0/G1 phase<br>cell cycle<br>arrest                           | Not specified         | Mitochondrial<br>Apoptosis<br>Pathway,<br>sustained<br>ERK<br>activation | [6][9][10] |
| Hepatocellula<br>r Carcinoma | Not specified | Inhibition of<br>migration,<br>invasion, and<br>EMT                                      | Not specified         | TGF-<br>β/Smad2/3                                                        | [6]        |

## Signaling Pathways Modulated by **Farrerol**

**Farrerol**'s anticancer activity is underpinned by its ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis.

### **Farrerol-Induced Apoptosis in Ovarian Cancer (SKOV3)**

In ovarian cancer cells, **Farrerol** activates the ERK/MAPK pathway, leading to the upregulation of pro-apoptotic proteins such as cleaved Caspase-3 and PARP, ultimately triggering programmed cell death.[1][2][3]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Farrerol Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF- $\alpha$ -Mediated Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenmedinfo.com [greenmedinfo.com]
- 4. Farrerol exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farrerol overcomes the invasiveness of lung squamous cell carcinoma cells by regulating the expression of inducers of epithelial mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Farrerol inhibits proliferation and migration of colorectal cancer via the VEGF signaling pathway: evidence from network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farrerol Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF- $\alpha$ -Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Farrerol's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lineages]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141493#comparing-farrerol-s-effects-across-different-cancer-cell-lineages>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)